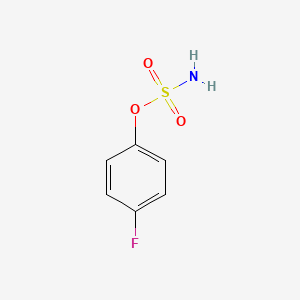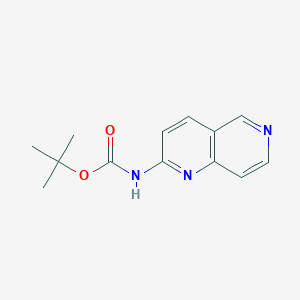
3-(3-CHLOROPROPYL)-1,3-OXAZOLIDIN-2-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloropropyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the oxazolidinone class. This compound is characterized by the presence of a chloropropyl group attached to the oxazolidinone ring. It is used in various chemical reactions and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloropropyl)-1,3-oxazolidin-2-one typically involves the reaction of 3-chloropropylamine with ethylene carbonate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxazolidinone ring. The reaction conditions include maintaining a temperature of around 80-100°C and stirring the reaction mixture for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to distillation and purification steps to isolate the desired compound.
化学反应分析
Types of Reactions
3-(3-Chloropropyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chloropropyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile at room temperature.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted oxazolidinones.
Oxidation: Formation of oxazolidinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced oxazolidinone derivatives.
科学研究应用
3-(3-Chloropropyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
作用机制
The mechanism of action of 3-(3-chloropropyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
相似化合物的比较
Similar Compounds
3-(3-Chloropropyl)trimethoxysilane: Used as a coupling agent in the modification of surfaces and materials.
3-Chloropropionyl chloride:
Uniqueness
3-(3-Chloropropyl)-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring structure, which imparts specific chemical and biological properties. Unlike other similar compounds, it can participate in a wide range of chemical reactions and has diverse applications in various scientific fields.
属性
分子式 |
C6H10ClNO2 |
|---|---|
分子量 |
163.60 g/mol |
IUPAC 名称 |
3-(3-chloropropyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H10ClNO2/c7-2-1-3-8-4-5-10-6(8)9/h1-5H2 |
InChI 键 |
CFKDHZJAQJDDJW-UHFFFAOYSA-N |
规范 SMILES |
C1COC(=O)N1CCCCl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-propyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B8771760.png)



